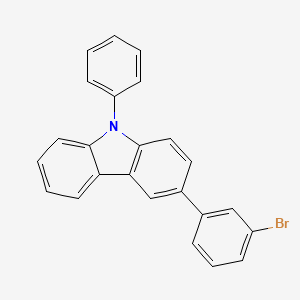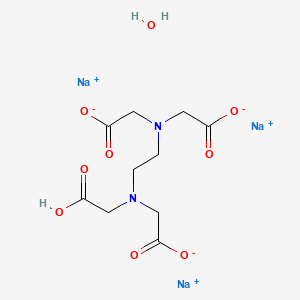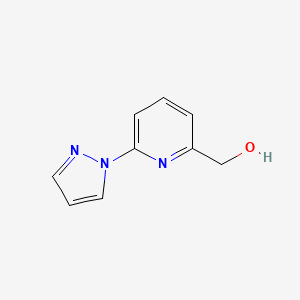![molecular formula C40H28N2O4 B3030101 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde CAS No. 865448-72-2](/img/structure/B3030101.png)
4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde
Übersicht
Beschreibung
The compound 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde is a complex organic molecule that is likely to have a biphenyl core structure with multiple benzaldehyde groups attached through azanetriyl linkages. This structure suggests potential applications in materials science, organic synthesis, and possibly pharmacology due to the presence of reactive aldehyde groups and the stability provided by the biphenyl moiety.
Synthesis Analysis
The synthesis of related compounds involves the use of biphenyl and carbon monoxide as raw materials in the presence of Lewis acid catalysts, as demonstrated in the synthesis of 4-biphenylbenzaldehyde . The optimal conditions for such reactions include the use of aluminum trichloride as the main catalyst and cuprous chloride as a co-catalyst, with a reaction temperature range of 15-50°C. The yield of 4-biphenylbenzaldehyde can reach up to 70% under these conditions . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,4'-diiodobenzalazine, has been characterized by crystallography, revealing crystallographically imposed inversion symmetry . The packing of these structures utilizes halogen–halogen interactions and weak π (benzene ring) interactions . These findings suggest that the molecular structure of this compound would also exhibit interesting geometrical and intermolecular interaction features, which could be explored through similar crystallographic studies.
Chemical Reactions Analysis
The chemical reactivity of benzaldehyde derivatives is often explored in the context of synthesizing heterocyclic compounds. For instance, 4-tetrazolyl-substituted 4H-3,1-benzoxazines and 3,4-dihydroquinazoline derivatives have been synthesized using 2-azidobenzaldehydes in multi-step reactions involving Passerini-azide/acylation/catalytic aza-Wittig sequences and Ugi-azide/Palladium-catalyzed azide-isocyanide cross-coupling/cyclization reactions, respectively . These reactions highlight the versatility of benzaldehyde derivatives in complex organic syntheses and suggest that this compound could undergo similar transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, related compounds such as 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes have been synthesized and characterized, revealing that such compounds can be prepared in yields ranging from 14-93% . The methodology used for these compounds is diversity-tolerant, allowing for the introduction of various aryl and heteroaryl substituents . This suggests that the physical and chemical properties of benzaldehyde derivatives can be significantly altered by the introduction of different substituents, which could also apply to the compound .
Wissenschaftliche Forschungsanwendungen
Mesomorphic Behavior and Liquid Crystal Studies
Research by Iwan et al. (2010) explores the characterization and mesomorphic behavior of novel symmetrical azomethines, which are related to the chemical structure . These studies are significant in understanding the thermal and mesomorphic behavior of materials, contributing to the field of liquid crystal technology (Iwan et al., 2010).
Covalent Organic Frameworks
Liu et al. (2018) discuss the development of covalent organic frameworks (COFs) using aldehyde-functionalized compounds. These frameworks have potential applications in gas adsorption and storage, demonstrating the versatility of aldehyde-functionalized materials in creating advanced porous structures (Liu et al., 2018).
Polymorphic Studies
Ojala et al. (2007) investigated various polymorphs of benzalazine compounds, which are structurally similar to the target compound. Their research provides insights into the crystallographic and molecular interactions of such compounds, which are vital for materials science and crystal engineering (Ojala et al., 2007).
Synthesis and Characterization of Poly(ether-azomethine)s
Ankushrao et al. (2017) synthesized a new series of poly(ether-azomethine)s from a compound structurally related to 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde. Their research is pivotal in the development of high-performance polymers, highlighting the relevance of such compounds in polymer science (Ankushrao et al., 2017).
Electrical Conductivity and Spectroscopic Studies
Hafeez et al. (2019) synthesized bis-aldehyde monomers and studied their electrical conductivity, demonstrating the potential of such compounds in electronic and optoelectronic applications. This research is crucial in understanding the electronic properties of aldehyde-substituted materials (Hafeez et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-formyl-N-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O4/c43-25-29-1-13-35(14-2-29)41(36-15-3-30(26-44)4-16-36)39-21-9-33(10-22-39)34-11-23-40(24-12-34)42(37-17-5-31(27-45)6-18-37)38-19-7-32(28-46)8-20-38/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVDCPGIWARHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50826717 | |
| Record name | 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diyldinitrilo)tetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50826717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865448-72-2 | |
| Record name | 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diyldinitrilo)tetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50826717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)



![2-[(2Z)-2-[(4-Methylbenzene-1-sulfonyl)imino]pyridin-1(2H)-yl]acetamide](/img/structure/B3030029.png)






![2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B3030039.png)
![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)